CACT Inhibition vs Octanoylcarnitine
In direct head-to-head comparison using rat liver mitochondria, (+)-hexanoylcarnitine demonstrated markedly weaker inhibition of carnitine-acylcarnitine translocase (CACT) relative to (+)-octanoylcarnitine and (+)-decanoylcarnitine [1]. This differential CACT inhibitory profile establishes L-hexanoylcarnitine as a low-potency CACT ligand compared to other medium-chain acylcarnitines.
| Evidence Dimension | CACT inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 >200 μM |
| Comparator Or Baseline | (+)-Octanoylcarnitine IC50 ~35 μM; (+)-Decanoylcarnitine IC50 ~5 μM |
| Quantified Difference | >5.7-fold weaker inhibition vs octanoylcarnitine; >40-fold weaker vs decanoylcarnitine |
| Conditions | Rat liver mitochondria; CACT activity assay |
Why This Matters
Researchers seeking to study CACT function without substantial CACT blockade should select L-hexanoylcarnitine over octanoylcarnitine or decanoylcarnitine, which potently inhibit this transporter.
- [1] Baillet L, Mullur RS, Esser V, McGarry JD. Elucidation of the mechanism by which (+)-acylcarnitines inhibit mitochondrial fatty acid transport. J Biol Chem. 2000;275(47):36766-36768. doi:10.1074/jbc.M008265200. PMID: 10986294. View Source
